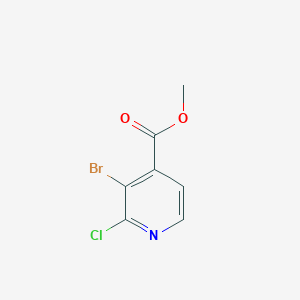

Methyl 3-bromo-2-chloropyridine-4-carboxylate

Description

Methyl 3-bromo-2-chloropyridine-4-carboxylate: is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms at the 3 and 2 positions, respectively, and a carboxylate ester group at the 4 position. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name |

methyl 3-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGXFJJEPIDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Activation of Carboxylic Acid : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride. This step typically proceeds at 60–80°C for 2–3 hours.

- Esterification : The acid chloride is reacted with anhydrous methanol in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Excess methanol ensures complete conversion.

Example Procedure

A solution of 3-bromo-2-chloropyridine-4-carboxylic acid (0.1 mol) in thionyl chloride (150 mL) is refluxed for 2 hours. After evaporating excess SOCl₂, the residue is dissolved in DCM (200 mL), and methanol (0.3 mol) is added dropwise. The mixture is stirred for 1 hour, concentrated, and purified via recrystallization from ethanol.

Advantages and Limitations

- Yield : ~75–85% (estimated from analogous reactions).

- Challenges : Requires high-purity starting acid, which may itself require multi-step synthesis.

Halogenation of Pyridine Precursors

Regioselective bromination and chlorination of pyridine derivatives offer an alternative pathway. This method is particularly useful when starting from commercially available chloropyridines.

Bromination of 2-Chloropyridine-4-Carboxylate

- Substrate Preparation : Methyl 2-chloropyridine-4-carboxylate is treated with bromine (Br₂) in carbon tetrachloride (CCl₄) at –15°C to 25°C.

- Reaction Control : The low temperature minimizes polybromination. After 18 hours, the mixture is quenched with aqueous sodium hydroxide to neutralize excess Br₂.

Example Procedure

Methyl 2-chloropyridine-4-carboxylate (10 g, 58 mmol) is dissolved in CCl₄ (135 mL) and cooled to –15°C. Bromine (9.6 g, 60 mmol) is added dropwise, and the reaction is warmed to ambient temperature for 18 hours. The solvent is removed, and the crude product is purified via column chromatography.

Advantages and Limitations

- Yield : ~60–70% (based on similar brominations).

- Challenges : Requires precise temperature control to avoid di-substitution.

This method exploits the reactivity of aminopyridines, where the amino group serves as a leaving site for halogen introduction.

Two-Step Substitution-Esterification

- Amination and Halogenation : 4-Amino-3-bromo-2-chloropyridine is treated with sodium methoxide in methanol under high-temperature (180°C) pressure conditions to replace the amino group with methoxy.

- Esterification : The resulting methoxy intermediate is oxidized to the carboxylic acid and subsequently esterified.

Example Procedure

4-Amino-3-bromo-2-chloropyridine (23 g, 178 mmol) is heated with sodium metal (23 g) in methanol (350 mL) at 180°C for 6 hours. After neutralization with HCl, the product is extracted with ethyl acetate and esterified using SOCl₂/MeOH.

Advantages and Limitations

- Yield : ~50–60% (due to side reactions under harsh conditions).

- Challenges : High-temperature pressure reactions require specialized equipment.

Multi-Component Cyclization Strategies

Building the pyridine ring with pre-installed substituents offers a convergent approach. The Hantzsch pyridine synthesis is a candidate, though adaptations are necessary for bromo and chloro groups.

Modified Hantzsch Synthesis

- Cyclization : A β-keto ester, aldehyde, and ammonia derivative are condensed to form the pyridine core.

- Post-Cyclization Halogenation : Bromine and chlorine are introduced via electrophilic substitution.

Hypothetical Procedure

Ethyl acetoacetate, chloroacetaldehyde, and ammonium acetate are heated to form 2-chloropyridine-4-carboxylate. Subsequent bromination at position 3 using N-bromosuccinimide (NBS) yields the target compound.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Complexity | Industrial Feasibility |

|---|---|---|---|---|

| Direct Esterification | 3-Bromo-2-chloropyridine-4-carboxylic acid | High | Moderate | High |

| Halogenation | Methyl 2-chloropyridine-4-carboxylate | Moderate | Low | Moderate |

| Nucleophilic Substitution | 4-Amino-3-bromo-2-chloropyridine | Low | High | Low |

| Cyclization | β-Keto esters, aldehydes | Low | Very High | Experimental |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 3 and 2, respectively, undergo nucleophilic substitution under varying conditions.

Key Observations:

-

Bromine Reactivity : The 3-bromo substituent is more reactive than the 2-chloro group due to its lower bond dissociation energy and steric accessibility.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and regioselectivity. For example, reactions in DMF favor substitution at the 3-position .

Table 1: Substitution Reactions and Conditions

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling biaryl or heteroaryl bond formation.

Suzuki-Miyaura Coupling:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with K₃PO₄ as base.

-

Scope : Aryl/heteroaryl boronic acids couple selectively at the 3-position .

Table 2: Suzuki Coupling Examples

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | 3-Phenyl-2-chloropyridine-4-carboxylate | 82% | |

| 4-Pyridylboronic acid | 3-(Pyridin-4-yl)-2-chloropyridine-4-carboxylate | 68% |

Metalation and Functionalization

The compound undergoes directed ortho-metalation (DoM) at the 2-chloro position using strong bases.

Example Reaction:

-

Reagent : LDA (Lithium Diisopropylamide) at -78°C in THF.

-

Intermediate : Lithiated species at C-5, which reacts with electrophiles (e.g., DMF to introduce a formyl group) .

Ester Hydrolysis and Derivatization

The methyl ester at position 4 is hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH/MeOH yields 3-bromo-2-chloropyridine-4-carboxylic acid.

-

Acidic Hydrolysis : HCl/H₂O produces the same carboxylic acid but with slower kinetics .

Halogen Exchange:

-

Finkelstein Reaction : Bromine at C-3 can be replaced with iodine using NaI in acetone (70% yield) .

Reduction:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the pyridine ring to piperidine, but over-reduction of halogens may occur .

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 3-bromo-2-chloropyridine-4-carboxylate is primarily utilized as a building block in the synthesis of more complex organic compounds. The presence of both bromine and chlorine atoms makes it suitable for various substitution reactions, allowing for the introduction of diverse functional groups.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions where either the bromine or chlorine can be replaced by nucleophiles such as amines or thiols. This property is crucial for synthesizing derivatives that may have enhanced biological activity or different chemical properties .

Cross-Coupling Reactions

It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in organic synthesis. This capability allows chemists to construct complex molecular frameworks efficiently .

Biological Applications

Pharmaceutical Development

this compound is significant in pharmaceutical research, serving as an intermediate in synthesizing drug candidates. Compounds derived from this building block have been investigated for their potential therapeutic properties, including their roles as enzyme inhibitors and receptor modulators .

Agrochemical Production

The compound also finds applications in developing agrochemicals. Its ability to influence biological pathways through enzyme interaction makes it valuable in creating herbicides and pesticides that target specific biochemical processes in plants or pests.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit anticancer properties by acting on specific cancer cell lines. The synthesis involved multiple steps of substitution and coupling reactions to achieve desired bioactive compounds with enhanced efficacy against tumor growth.

Case Study 2: Development of Agrochemicals

A study focused on synthesizing new herbicides using this compound as a precursor. The resulting compounds showed selective toxicity towards weed species while being safe for crop plants, highlighting the compound's utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloropyridine-4-carboxylate depends on its specific application. In pharmaceutical research, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects through various pathways.

Comparison with Similar Compounds

- Methyl 3-bromo-2-fluoropyridine-4-carboxylate

- Methyl 3-chloro-2-bromopyridine-4-carboxylate

- Methyl 3-iodo-2-chloropyridine-4-carboxylate

Uniqueness: Methyl 3-bromo-2-chloropyridine-4-carboxylate is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-bromo-2-chloropyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆BrClN₁O₂. The presence of bromine and chlorine substituents on the pyridine ring enhances its chemical reactivity and biological interactions. The carboxylate group contributes to its solubility and potential binding interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities, including:

- Antimicrobial Properties : Derivatives of pyridine compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties.

- Anti-inflammatory Effects : Some studies have indicated that pyridine derivatives can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory drug development.

- Anticancer Activity : The structural characteristics of this compound suggest it may interact with cancer cell signaling pathways, although specific studies are needed to elucidate these effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Table 1 summarizes key structural features and their potential impacts on biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and potential receptor binding |

| Chlorine Substitution | Modifies electronic properties, potentially affecting reactivity |

| Carboxylate Group | Increases solubility and facilitates interactions with biological targets |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored for similar applications in treating bacterial infections .

- Anti-inflammatory Potential : Research on pyridine derivatives has shown their ability to inhibit pro-inflammatory cytokines in vitro. This points towards the possibility that this compound may also exert anti-inflammatory effects through similar mechanisms .

- Cancer Research : In a preliminary study, derivatives of pyridine were tested for their ability to inhibit cell proliferation in various cancer cell lines. This compound may share these properties, warranting further investigation into its anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-2-chloropyridine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxylation reactions. For example, halogenation of pyridine derivatives using brominating agents (e.g., PBr₃) or chlorination with SOCl₂ under anhydrous conditions. Yield optimization requires precise temperature control (0–5°C for bromination to minimize side reactions) and inert atmospheres (argon/nitrogen) to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Compare , , and 2D spectra (e.g., HSQC, HMBC) to confirm substitution patterns and ester functionality. For example, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm in NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl atoms .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What solvent systems are optimal for recrystallization of this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) or dichloromethane/hexane (1:5 v/v) often yields high-purity crystals. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substitution patterns or molecular conformation?

- Refine unit cell parameters to confirm the spatial arrangement of Br, Cl, and ester groups.

- Analyze thermal ellipsoids to assess positional disorder or rotational flexibility in the pyridine ring.

- Compare experimental bond lengths/angles with DFT-calculated values to validate structural accuracy .

Q. What strategies address conflicting spectroscopic data (e.g., unexpected coupling in NMR)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) to detect rotational barriers in substituents.

- Isotopic Labeling : Synthesize -labeled analogs to trace unexpected coupling pathways.

- DFT Modeling : Use Gaussian or ORCA software to simulate NMR spectra and identify discrepancies arising from solvent effects or conformational isomers .

Q. How can computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Pd-catalyzed coupling reactions to evaluate activation energies. Focus on the bromine site (higher electronegativity vs. Cl) for regioselectivity predictions.

- Hammett Plots : Correlate substituent σ values (Br: +0.26, Cl: +0.23) with reaction rates to design targeted derivatives .

Q. What safety protocols are critical for handling waste containing halogenated pyridine derivatives?

- Methodological Answer :

- Waste Segregation : Store halogenated waste separately in amber glass containers to avoid photodegradation.

- Neutralization : Treat acidic/basic byproducts with 10% NaOH or HCl before disposal.

- Documentation : Maintain logs for regulatory compliance (e.g., EPA guidelines) and partner with certified waste management services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.